2-(5-Chlorothiophene-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
This compound features a tetrahydrothieno[2,3-c]pyridine core substituted with a 5-chlorothiophene-2-carboxamido group at position 2, an ethyl group at position 6, and a carboxamide at position 3, with a hydrochloride counterion enhancing solubility. The 5-chloro substituent on the thiophene ring may modulate electronic properties and binding interactions, while the ethyl group could influence lipophilicity and metabolic stability .
Properties
IUPAC Name |
2-[(5-chlorothiophene-2-carbonyl)amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2S2.ClH/c1-2-19-6-5-8-10(7-19)23-15(12(8)13(17)20)18-14(21)9-3-4-11(16)22-9;/h3-4H,2,5-7H2,1H3,(H2,17,20)(H,18,21);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZAFUOUBNRBDIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(S3)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-Chlorothiophene-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride (CAS Number: 1215545-42-8) is a novel synthetic derivative belonging to the class of thiophene-containing compounds. This article delves into its biological activity, highlighting mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 406.4 g/mol. The structural features include a thiophene ring substituted with a chlorine atom and an amide functional group, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1215545-42-8 |
| Molecular Formula | C15H17Cl2N3O2S2 |
| Molecular Weight | 406.4 g/mol |
| Physical State | Solid (assumed) |
Research indicates that compounds similar to this derivative exhibit diverse biological activities primarily through the following mechanisms:
- Platelet Aggregation Inhibition : Similar compounds have shown effectiveness in inhibiting platelet aggregation induced by various agents such as adenosine diphosphate and thrombin. This property suggests potential applications in preventing thrombotic diseases .
- Antitumor Activity : Preliminary studies indicate that the compound may possess antitumor properties. Its structural similarity to other tetrahydrothieno derivatives has been linked to apoptotic effects in cancer cell lines.
- Anti-inflammatory Effects : The presence of thiophene rings often correlates with anti-inflammatory activities, which could be explored further in this compound.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Study on Platelet Aggregation : A study involving ticlopidine (a structurally related compound) demonstrated significant inhibition of pulmonary metastasis in rodent models through platelet aggregation inhibition. This suggests that derivatives of thieno[2,3-c]pyridine may also exhibit similar effects when tested .
- Cancer Cell Line Studies : Investigations into the effects of related thiophene derivatives on various cancer cell lines have revealed insights into their mechanisms of inducing apoptosis and inhibiting cell proliferation. These findings underline the potential therapeutic applications of this compound in oncology.
Biological Activity Summary Table
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Platelet Aggregation | Ticlopidine | Inhibition of aggregation and metastasis |
| Antitumor | Tetrahydrothienos | Induction of apoptosis in cancer cells |
| Anti-inflammatory | Thiophene derivatives | Reduction in inflammatory markers |
Comparison with Similar Compounds
Substituent Analysis
Target Compound :
- Position 2 : 5-Chlorothiophene-2-carboxamido.
- Position 6 : Ethyl group.
- Position 3 : Carboxamide.
- Counterion : Hydrochloride.
- Compound from (CAS:1215843-59-6): Position 2: 2-Phenoxyacetamido. Position 6: Ethyl group. Position 3: Carboxamide. Counterion: Hydrochloride.
Compound from (CAS:1171076-68-8) :
- Position 2 : 1-(4-Chlorophenyl)cyclopentanecarboxamido.
- Position 6 : Acetyl group.
- Position 3 : Carboxamide.
- Key Difference : The acetyl group at position 6 and bulky cyclopentane-carboxamido substituent may enhance metabolic stability but reduce solubility compared to the ethyl group in the target compound .
Molecular Properties
*Calculated based on structural formula.
Functional Group Contributions
Thiophene Modifications
The target compound’s 5-chloro substituent on the thiophene ring contrasts with 2-amino-3-benzoylthiophenes studied in . While 4-position alkylation in thiophene derivatives enhances adenosine A1 receptor binding, 5-position substitutions (e.g., chloro) may have minimal direct activity effects but improve stability or pharmacokinetics . The carboxamido linkage in the target compound introduces hydrogen-bonding capability absent in benzoyl-based analogs.
Ethyl vs. Acetyl Groups
The ethyl group at position 6 in the target compound and CAS:1215843-59-6 likely increases lipophilicity compared to the acetyl group in CAS:1171076-68-6. Acetylation could enhance metabolic oxidation susceptibility, reducing half-life .
Research Findings and Implications
Key Observations
Substituent Position Matters : 4-position substitutions on thiophene (e.g., methyl in PD 81,723 from ) enhance receptor binding, whereas 5-position chloro in the target compound may optimize stability without sacrificing affinity .
Counterion Effects : Hydrochloride salts improve solubility, critical for in vivo efficacy, as seen in the target compound and CAS:1215843-59-6 .
Metabolic Considerations : Ethyl groups may confer longer half-lives than acetylated analogs due to reduced oxidative metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
